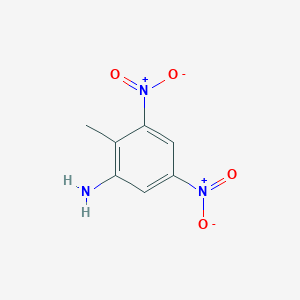

2-Amino-4,6-dinitrotoluene

説明

特性

IUPAC Name |

2-methyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEJAAUSLQCGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044068 | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [DOD] Yellow powder; [AccuStandard MSDS] | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00004 [mmHg] | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35572-78-2 | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35572-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035572782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35572-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189OOM840S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-4,6-dinitrotoluene CAS number and properties

An In-depth Technical Guide to 2-Amino-4,6-dinitrotoluene

Chemical Identifier: CAS Number 35572-78-2

This document provides a comprehensive technical overview of this compound (2-ADNT), a significant metabolite of the explosive 2,4,6-trinitrotoluene (B92697) (TNT).[1][2] It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on the compound's properties, synthesis, and analysis. 2-ADNT is frequently studied due to its presence in environments contaminated with TNT and as a major human metabolite of TNT exposure.[1][2]

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1][3] Its properties are critical for understanding its environmental fate, transport, and analytical behavior. The estimated moderate water solubility suggests a potential for leaching into groundwater.[2]

| Property | Value | Reference |

| CAS Number | 35572-78-2 | [1][4][5] |

| Molecular Formula | C₇H₇N₃O₄ | [1][4] |

| Molecular Weight | 197.15 g/mol | [4][6] |

| Appearance | Pale yellow to orange crystalline solid; Yellow powder | [1][3] |

| Melting Point | 135 °C or 173 °C | [2][6] |

| Boiling Point | 334.23 °C (rough estimate) | [6] |

| Density | 1.5115 g/cm³ (rough estimate) | [6] |

| Vapor Pressure | 4.6 x 10⁻⁶ mm Hg at 25°C (predicted average) | [2] |

| Water Solubility | Estimated as moderate | [2] |

| Log Kₒw | 1.79 (predicted average) | [2] |

| Synonyms | 2-Methyl-3,5-dinitroaniline, 3,5-Dinitro-o-toluidine, 2A-DNT | [1][4] |

Toxicological and Safety Data

2-ADNT is classified as a toxic substance with significant health hazards. It is harmful through ingestion, inhalation, and skin contact, and may cause damage to organs through prolonged or repeated exposure.[4][7] Studies in rats have shown it can cause excitement and somnolence.[1] While it is a known metabolite of TNT, the data available is considered inadequate to assess its potential as a human carcinogen.[8]

| Hazard Type | Data | Reference |

| Acute Oral Toxicity | LD₅₀ (rat): 1394 mg/kg; LD₅₀ (mouse): 1522 mg/kg | [6] |

| Acute Lethal Dose | LD₅₀ = 1167 mg/kg | [9] |

| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled.[4][6] | [4][6] |

| Irritating to eyes, respiratory system, and skin.[6] | [6] | |

| Toxic to aquatic life with long-lasting effects.[6][7] | [6][7] | |

| Adverse Effects | May cause methemoglobinemia.[1] | [1] |

| May cause damage to the liver and blood systems.[10] | [10] | |

| Carcinogenicity | Inadequate information to assess carcinogenic potential.[8] | [8] |

| Chronic Toxicity (Rat) | NOAEL (oral dietary): 2.68 mg/kg; LOAEL: 13.31 mg/kg | [9] |

Experimental Protocols

Synthesis Protocol: Selective Reduction of TNT

This compound can be synthesized via the selective reduction of one ortho-nitro group of 2,4,6-trinitrotoluene (TNT). A reported method utilizes iron powder in refluxing acetic acid.[11]

Materials:

-

2,4,6-Trinitrotoluene (TNT)

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Reflux apparatus

-

Filtration equipment

Procedure:

-

Set up a reflux apparatus with a round-bottom flask, condenser, and heating mantle.

-

In the flask, dissolve the starting material, 2,4,6-trinitrotoluene, in glacial acetic acid.

-

Add iron powder to the solution. The molar ratio of reagents is crucial for selective reduction and should be optimized based on the literature.

-

Heat the mixture to reflux. The reaction time will vary but should be monitored for the consumption of TNT (e.g., by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the iron and iron oxide byproducts.

-

The filtrate contains the product, this compound. Further purification can be achieved through crystallization or column chromatography.

Note: This procedure is based on a described synthetic transformation.[11] Researchers should consult the primary literature for precise quantities, reaction times, and safety precautions.

Caption: Selective reduction pathway of TNT to 2-ADNT.

Analytical Protocol: HPLC-UV Detection

A high-performance liquid chromatography (HPLC) method with a UV detector is commonly used for the sensitive determination of TNT and its degradation byproducts, including 2-ADNT, in environmental samples.[12]

Equipment and Reagents:

-

HPLC system with a UV detector

-

Diol functionalized column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

0.2 µm membrane filters

-

Sample vials

Procedure:

-

Sample Preparation (for soil/water samples):

-

Extract a known quantity of the sample with acetonitrile (e.g., 1:1 ratio for water samples).[12]

-

For soil, use a method like sonic extraction.[13]

-

Agitate the mixture (e.g., swirl overnight in the dark for extraction).[12]

-

Filter the extract through a 0.2 µm membrane filter to remove particulates.[12]

-

-

HPLC Analysis:

-

Set up the HPLC system with a diol column.

-

Use a gradient elution program with water and acetonitrile as the mobile phase. The specific gradient will depend on the instrument and desired separation but should be optimized to resolve 2-ADNT from other analytes like TNT and 4-ADNT.[12]

-

Set the injection volume (e.g., 5-20 µL).

-

Set the UV detector to a wavelength appropriate for nitroaromatic compounds (typically in the range of 230-254 nm).

-

Run a standard solution of 2-ADNT to determine its retention time and create a calibration curve for quantification.

-

Inject the prepared sample extracts for analysis.

-

-

Data Analysis:

-

Identify the 2-ADNT peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the concentration of 2-ADNT using the calibration curve.

-

Caption: General workflow for the analysis of 2-ADNT.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. This compound Solution - Certified Reference Material at Best Price [nacchemical.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. accustandard.com [accustandard.com]

- 6. chembk.com [chembk.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

Microbial Transformation of 2,4,6-Trinitrotoluene: A Technical Guide to the Emergence of 2-Amino-4,6-dinitrotoluene

An in-depth guide for researchers, scientists, and drug development professionals on the microbial degradation of 2,4,6-trinitrotoluene (B92697) (TNT) and the formation of its key metabolite, 2-Amino-4,6-dinitrotoluene (2-ADNT).

This technical guide provides a comprehensive overview of the microbial processes involved in the transformation of the explosive compound 2,4,6-trinitrotoluene (TNT). It focuses on the formation of this compound (2-ADNT), a significant and often primary product of this biodegradation. The document details the enzymatic pathways, presents quantitative data from various studies, outlines experimental protocols for replication, and visualizes the core processes.

Introduction

2,4,6-trinitrotoluene (TNT) is a widely used explosive, and its presence in the environment at manufacturing sites and military installations poses a significant toxicological risk.[1][2] Microbial degradation has emerged as a promising, cost-effective, and environmentally friendly approach for the remediation of TNT-contaminated sites.[3][4] The initial and most common step in the microbial metabolism of TNT, under both aerobic and anaerobic conditions, is the reduction of one of its three nitro groups to an amino group, leading to the formation of aminodinitrotoluenes (ADNTs).[1][5] This guide specifically delves into the formation of this compound (2-ADNT), alongside its isomer 4-Amino-2,6-dinitrotoluene (4-ADNT), and the underlying microbial and enzymatic mechanisms.

The Microbial Degradation Pathway of TNT

The biotransformation of TNT is primarily a reductive process due to the electron-deficient nature of the aromatic ring, which makes it resistant to oxidative attack by conventional dioxygenases.[1][6] The microbial degradation of TNT can proceed under both aerobic and anaerobic conditions, with the initial steps being largely similar.

Under aerobic conditions, microorganisms such as Pseudomonas spp., Bacillus spp., and various fungi sequentially reduce the nitro groups of TNT.[1] This process is initiated by nitroreductases, which are flavoproteins that utilize NAD(P)H as an electron donor.[1] The reduction of the nitro group at the C2 or C4 position leads to the formation of 2-hydroxylamino-4,6-dinitrotoluene (B1238210) or 4-hydroxylamino-2,6-dinitrotoluene, respectively. These intermediates are then further reduced to form the more stable aminodinitrotoluenes: 2-ADNT and 4-ADNT.[1] While these compounds can be further degraded by some microorganisms, in many cases they are considered as dead-end metabolites.[1]

Anaerobic degradation of TNT follows a similar initial reductive pathway. However, under strictly anaerobic conditions, the reduction can proceed further to form diaminonitrotoluenes (DANTs) and ultimately triaminotoluene (TAT).[1][7]

Key Enzymes in TNT Transformation

The primary enzymes responsible for the initial reduction of TNT are nitroreductases . These enzymes are broadly classified into two types:

-

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes are found in a wide range of bacteria and are capable of reducing a variety of nitroaromatic compounds. They typically use NAD(P)H as a cofactor.

-

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes are more sensitive to the presence of oxygen and are often involved in anaerobic degradation pathways.

Several specific nitroreductases have been identified and characterized, including NfsA and NfsB from Escherichia coli and PETN reductase from Enterobacter cloacae.[1][8]

Quantitative Data on TNT Degradation and 2-ADNT Formation

The efficiency of TNT degradation and the production of 2-ADNT vary significantly depending on the microbial species, culture conditions, and the presence of co-substrates. The following tables summarize quantitative data from various studies.

| Microorganism | Condition | Initial TNT Conc. (mg/L) | TNT Degradation (%) | Time (hours) | 2-ADNT Conc. (mg/L) | 4-ADNT Conc. (mg/L) | Reference |

| Klebsiella pneumoniae SC1 K1 | Aerobic | 100 | 90 | 24 | - | - | [3] |

| Raoultella planticola SC1 K4 | Aerobic | 100 | 95 | 24 | - | - | [3] |

| Pseudomonas putida SC1 K5 | Aerobic | 100 | 84 | 24 | - | - | [3] |

| Bacterial Consortium (SC1 K1, K4, K5) | Aerobic | 100 | 97.2 | 4 | 1.32 (at 8h) | 29.92 (at 24h) | [9] |

| Irpex lacteus | Aerobic | - | ~95 | 48 | Identified | Identified | [2] |

| Buttiauxella sp. S19-1 | Aerobic | 1.4 | - | 9 | - | Identified | [10][11] |

| Pseudarthrobacter chlorophenolicus | Aerobic | 120 | 100 | 360 (15 days) | Identified | - | [12] |

Note: "-" indicates data not provided in the cited source.

Experimental Protocols

This section provides a generalized methodology for studying the microbial degradation of TNT and the formation of 2-ADNT, based on protocols described in the literature.[2][9][10]

Microbial Cultivation and Acclimatization

-

Microorganism Isolation and Culture: Isolate potential TNT-degrading microorganisms from contaminated soil or water samples by enrichment culture techniques using a basal salts medium with TNT as the sole nitrogen or carbon source.[3][13]

-

Culture Medium: A typical basal salts medium may contain (per liter): K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), MgSO₄·7H₂O (0.2 g), NaCl (0.1 g), CaCl₂·2H₂O (0.01 g), and a trace element solution. The pH is adjusted to 7.0.

-

Acclimatization: Gradually expose the microbial cultures to increasing concentrations of TNT to select for tolerant and efficient degraders.

TNT Degradation Assay

-

Inoculum Preparation: Grow the selected microbial strain in a suitable liquid medium (e.g., nutrient broth or the basal salts medium supplemented with a carbon source like glucose) to the mid-exponential phase. Harvest the cells by centrifugation, wash with sterile phosphate (B84403) buffer, and resuspend in the basal salts medium to a specific optical density (e.g., OD₆₀₀ of 1.0).

-

Experimental Setup: In sterile flasks, add a defined volume of the basal salts medium. Add a stock solution of TNT (dissolved in a minimal amount of a suitable solvent like acetone (B3395972) or methanol) to achieve the desired final concentration (e.g., 100 mg/L). Inoculate the flasks with the prepared microbial cell suspension. Include control flasks without inoculum to account for abiotic degradation and control flasks with inoculum but without TNT to monitor microbial growth.

-

Incubation: Incubate the flasks on a rotary shaker at a specific temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for a defined period.

-

Sampling: At regular time intervals, withdraw aliquots from the flasks for analysis.

Analytical Methods for Quantification

-

Sample Preparation: Centrifuge the collected samples to pellet the microbial cells. The supernatant is used for the analysis of TNT and its metabolites. For intracellular analysis, the cell pellet can be lysed and extracted.

-

Extraction: Extract the supernatant or cell lysate with a suitable organic solvent such as ethyl acetate (B1210297) or methylene (B1212753) chloride. Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent for analysis (e.g., methanol (B129727) or acetonitrile).

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of methanol/water or acetonitrile/water is typically employed.[2][5]

-

Detection: UV detection at a wavelength of 230 nm or 254 nm is standard for quantifying TNT and its metabolites.[10]

-

Quantification: Use external standards of TNT, 2-ADNT, and 4-ADNT to create calibration curves for accurate quantification.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

Visualizing the Process: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Aerobic microbial degradation pathway of TNT to aminodinitrotoluenes.

Caption: General experimental workflow for studying TNT biodegradation.

Caption: Postulated signaling pathway for the induction of nitroreductase in response to TNT.

Conclusion

The microbial degradation of TNT to 2-ADNT is a critical first step in the bioremediation of contaminated environments. This process is mediated by a diverse range of microorganisms equipped with nitroreductase enzymes. Understanding the quantitative aspects of this transformation, the underlying enzymatic and potential signaling pathways, and the methodologies to study them is essential for developing effective bioremediation strategies. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working towards mitigating the environmental impact of explosive compounds. Further research into the complete mineralization of 2-ADNT and other TNT metabolites is crucial for the development of comprehensive and sustainable remediation technologies.

References

- 1. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradation of 2,4,6-Trinitrotoluene by White-Rot Fungus Irpex lacteus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of 2,4,6-Trinitrotoluene (TNT): Involvement of Protocatechuate 3,4-Dioxygenase (P34O) in Buttiauxella sp. S19-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Study on aerobic degradation of 2,4,6-trinitrotoluene (TNT) using <i>Pseudarthrobacter chlorophenolicus</i> collected from the contaminated site - ProQuest [proquest.com]

- 13. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Environmental Fate and Transport of 2-Amino-4,6-dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 2-Amino-4,6-dinitrotoluene (2A-DNT), a primary degradation product of the widely used explosive, 2,4,6-trinitrotoluene (B92697) (TNT). Understanding the behavior of 2A-DNT in the environment is critical for assessing the long-term impact of TNT contamination and developing effective remediation strategies. This document summarizes key physicochemical properties, degradation pathways, and mobility in soil and water, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the subject.

Physicochemical Properties

The environmental behavior of 2A-DNT is governed by its inherent physical and chemical properties. It is a solid compound with low volatility and moderate water solubility.[1] The octanol-water partition coefficient (log Kow) suggests a moderate potential for bioaccumulation.[1] The soil adsorption coefficient (Koc) indicates that its mobility in soil is significantly influenced by the organic carbon content, with a tendency to form bound residues.[1]

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Melting Point (°C) | 173 | [1] |

| Boiling Point (°C) | 352 (predicted) | [1] |

| Vapor Pressure (mm Hg at 25°C) | 4.6 x 10-6 (predicted) | [1] |

| Water Solubility (mg/L at 25°C) | 6.12 x 10-3 (predicted) | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 1.94 (predicted) | [1] |

| Soil Adsorption Coefficient (Koc, L/kg) | 196 (predicted) | [1] |

| Henry's Law Constant (atm-m³/mol at 25°C) | 4.4 x 10-8 (predicted) | [1] |

| pKa | 0.36 | [1] |

Environmental Degradation

The transformation of 2A-DNT in the environment occurs through both biotic and abiotic processes. As a primary metabolite of TNT, its formation is a key step in the overall degradation of this explosive.[1]

Biotic Degradation

Microbial activity plays a crucial role in the breakdown of 2A-DNT. The degradation of TNT and its metabolites is often initiated by the reduction of the nitro groups, a process catalyzed by nitroreductase enzymes found in a variety of microorganisms.[2][3] This process can occur under both aerobic and anaerobic conditions.

Under anaerobic conditions, the degradation of TNT proceeds through a stepwise reduction of its nitro groups, leading to the formation of aminodinitrotoluenes (including 2A-DNT and 4-amino-2,6-dinitrotoluene), diaminonitrotoluenes, and ultimately triaminotoluene.[4][5] Further transformation of these amino compounds can occur, though mineralization (complete breakdown to CO2, water, and inorganic compounds) is often slow.

Aerobic degradation of TNT and its amino derivatives is also possible, often mediated by fungi and bacteria.[2] Ligninolytic fungi, for instance, utilize extracellular enzymes like manganese peroxidase and lignin (B12514952) peroxidase to degrade these compounds.[2]

The following diagram illustrates a simplified biotic degradation pathway of TNT, highlighting the formation and subsequent transformation of 2A-DNT.

Abiotic Degradation

Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for TNT and its derivatives in aqueous environments. The estimated atmospheric half-life of dinitrotoluene isomers is approximately 75 days due to photodegradation.[6][7] In oxygenated water, photolysis is considered the primary degradation mechanism for DNTs.[6]

Environmental Transport

The transport of 2A-DNT in the environment is largely dictated by its moderate water solubility and its tendency to sorb to soil and sediment.[1]

Soil Mobility

The mobility of 2A-DNT in soil is inversely related to the soil's organic matter content.[1] In soils with higher organic carbon, 2A-DNT is more likely to be adsorbed, reducing its potential to leach into groundwater. Over time, 2A-DNT can become incorporated into the soil matrix as bound residues, which are not easily extracted.[1]

Transport in Water

Due to its moderate water solubility, 2A-DNT has the potential to be transported in surface water and groundwater.[1] Its low Henry's Law constant suggests that volatilization from water surfaces is not a significant transport mechanism.[1]

Experimental Protocols

The study of the environmental fate and transport of chemicals like 2A-DNT follows standardized protocols to ensure data quality and comparability. The Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established a series of guidelines for this purpose.

Soil Sorption/Desorption Study (Based on OECD Guideline 106)

This protocol outlines the batch equilibrium method to determine the soil sorption and desorption of 2A-DNT.

Objective: To determine the adsorption coefficient (Kd) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 2A-DNT in various soil types.

Materials:

-

2A-DNT (analytical standard)

-

Radiolabeled 14C-2A-DNT (optional, for ease of quantification)

-

A set of characterized soils with varying organic carbon content, pH, and texture

-

0.01 M CaCl2 solution

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or radioactivity detector) or Liquid Scintillation Counter (LSC) if using radiolabeled material.

Procedure:

-

Preliminary Study:

-

Determine the optimal soil-to-solution ratio to ensure a measurable concentration of 2A-DNT remains in the aqueous phase after equilibration.

-

Establish the equilibration time by measuring the concentration of 2A-DNT in the aqueous phase at various time points until a plateau is reached.

-

Assess the stability of 2A-DNT in the test system over the equilibration period.

-

-

Adsorption Phase:

-

Prepare stock solutions of 2A-DNT in 0.01 M CaCl2.

-

Add a known volume of the 2A-DNT solution to pre-weighed soil samples in centrifuge tubes.

-

Include control samples without soil to account for any adsorption to the container walls.

-

Agitate the samples on a mechanical shaker for the predetermined equilibration time at a constant temperature.

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the concentration of 2A-DNT in the supernatant.

-

-

Desorption Phase (Optional):

-

After the adsorption phase, decant the supernatant and replace it with a fresh 0.01 M CaCl2 solution.

-

Resuspend the soil and shake for the same equilibration time.

-

Centrifuge and analyze the concentration of 2A-DNT in the supernatant.

-

-

Data Analysis:

-

Calculate the amount of 2A-DNT adsorbed to the soil by subtracting the amount in the aqueous phase from the initial amount.

-

Determine the adsorption coefficient (Kd) as the ratio of the concentration of 2A-DNT in the soil to the concentration in the water at equilibrium.

-

Calculate the Koc by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

-

Experimental Workflow for Environmental Fate Assessment

A systematic approach is essential for a comprehensive environmental fate and transport assessment. The following diagram illustrates a typical workflow.

This guide provides a foundational understanding of the environmental fate and transport of this compound. Further research is needed to fill data gaps, particularly concerning experimentally determined degradation rates and the long-term behavior of its transformation products in various environmental compartments.

References

- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 2. tandfonline.com [tandfonline.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 6. epa.gov [epa.gov]

- 7. pubs.acs.org [pubs.acs.org]

Toxicological Profile of 2-Amino-4,6-dinitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dinitrotoluene (2A-DNT) is a significant environmental contaminant and a primary metabolite of the explosive 2,4,6-trinitrotoluene (B92697) (TNT). Understanding its toxicological profile is crucial for assessing the risks it poses to human health and the environment. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of 2A-DNT, with a focus on its acute and subchronic toxicity, genotoxicity, and mechanisms of action. This document summarizes key quantitative data, outlines typical experimental protocols for toxicological assessment, and visualizes the compound's metabolic formation and implicated signaling pathways. While dedicated long-term toxicity and carcinogenicity studies on 2A-DNT are limited, this guide synthesizes available information to support further research and risk assessment efforts.

Chemical and Physical Properties

This compound is a solid, yellow powder. It is a primary degradation product of TNT, formed through the microbial reduction of one of the nitro groups.[1]

| Property | Value |

| CAS Registry Number | 35572-78-2 |

| Molecular Formula | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol |

| Appearance | Yellow powder[1] |

| Synonyms | 2-Methyl-3,5-dinitrobenzenamine, 3,5-Dinitro-o-toluidine, 2A-DNT[1] |

Toxicokinetics and Metabolism

2A-DNT is a major metabolite of TNT found in the urine of workers exposed to TNT.[2] The primary metabolic pathway for the formation of 2A-DNT from TNT is the reduction of a nitro group to an amino group.[2]

While the complete metabolic fate of 2A-DNT is not fully elucidated, it is understood that it can undergo further metabolic transformations. For instance, in a study on the metabolism of 2,4,6-trinitrotoluene, it was noted that the formation of aminodinitrotoluenes is a key step.[2] Further metabolism of related amino-nitroaromatic compounds can involve N-acetylation and hydroxylation.[3] Phase II metabolism of xenobiotics typically involves conjugation reactions, such as glucuronidation, sulfation, and glutathione (B108866) conjugation, to increase water solubility and facilitate excretion.[4][5] It is plausible that 2A-DNT undergoes similar phase II conjugation reactions.

Figure 1: Metabolic formation of this compound from TNT.

Acute Toxicity

The acute toxicity of 2A-DNT has been evaluated in several species. The median lethal dose (LD50) provides a measure of the acute toxicity of a substance.

| Species | Route | LD50 | Reference |

| Rat | Oral | 959-2240 mg/kg | [6] |

| Mouse | Oral | 1342-1722 mg/kg | [6] |

| Northern Bobwhite (Colinus virginianus) | Oral | 1167 mg/kg | [7][8] |

| Western Fence Lizard (Sceloporus occidentalis) | Oral | 1406 mg/kg (male), 1867 mg/kg (female) | [8][9] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP)

A common method for determining the LD50 is the Up-and-Down Procedure (OECD Test Guideline 425).

Figure 2: Experimental workflow for an acute oral toxicity study.

Subchronic Toxicity

Subchronic toxicity studies provide information on the effects of repeated exposure to a substance over a longer period.

| Species | Duration | NOAEL | LOAEL | Endpoints | Reference |

| Northern Bobwhite (Colinus virginianus) | 60 days | 3 mg/kg/day | 14 mg/kg/day | Mortality | [7][8] |

| Western Fence Lizard (Sceloporus occidentalis) | 60 days | 5 mg/kg-d | 15 mg/kg-d | Survival, body weight loss, reduced food intake, changes in liver, kidney, and testes, increased blood urea (B33335) nitrogen | [9] |

Experimental Protocol: 60-Day Subchronic Oral Gavage Study in Northern Bobwhite

The following is a representative protocol based on the study by Quinn et al.

-

Test Animals: Northern Bobwhite (Colinus virginianus), both sexes.

-

Acclimation: Animals are acclimated to laboratory conditions.

-

Dose Groups: At least three dose levels and a vehicle control group (e.g., 0, 0.5, 3, 14, and 30 mg/kg/day in corn oil).

-

Administration: Daily oral gavage for 60 consecutive days.

-

Observations:

-

Mortality and Clinical Signs: Observed daily.

-

Body Weight and Food Consumption: Measured weekly.

-

-

Necropsy: At the end of the 60-day period, all surviving animals are euthanized and subjected to a gross necropsy. Organ weights (liver, kidney, etc.) are recorded.

-

Histopathology: Tissues of interest are collected, preserved, and examined microscopically.

-

Data Analysis: Statistical analysis is performed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Genotoxicity

There is no evidence of carcinogenicity for 2A-DNT in humans, and no long-term carcinogenicity studies in animals are available.[10] However, several in vitro genotoxicity studies have been conducted.

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium TA98, TA100 | With and Without S9 | Negative | [10] |

| DNA Damage (NM2009 test) | S. choleraesuis subsp. chol. NM2009 | Without S9 | Positive | [10] |

| Gene Mutation (HGPRT assay) | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Negative | [10] |

| Gene Mutation (HGPRT locus) | Chinese hamster V79 lung fibroblast cells | Without S9 | Negative | [10] |

| Gene Mutation (p53 locus) | Mouse NG108 neuroblastoma and human MCF7 breast cancer cells | Not Reported | Positive | [10] |

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11][12][13][14]

References

- 1. Activity of 2,4,6-trinitrotoluene in an in vitro mammalian gene mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Participation of metabolic activation of 2,4,6-trinitrotoluene to 4-hydroxylamino-2,6-dinitrotoluene in hematotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. dep.nj.gov [dep.nj.gov]

- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 8. researchgate.net [researchgate.net]

- 9. Influence of oral 2,4-dinitrotoluene exposure to the northern bobwhite (Colinus virginianus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of a Genomics-Based Hypothetical Adverse Outcome Pathway: 2,4-Dinitrotoluene Perturbs PPAR Signaling Thus Impairing Energy Metabolism and Exercise Endurance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. enamine.net [enamine.net]

2-Amino-4,6-dinitrotoluene: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and melting point of 2-Amino-4,6-dinitrotoluene (CAS No. 35572-78-2), a compound of interest in various chemical and pharmaceutical research fields. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Data

The melting point and solubility of this compound are critical parameters for its handling, formulation, and assessment of its environmental fate. The available data from various sources are summarized below.

Quantitative Data Summary

| Property | Value | Solvent/Conditions | Source(s) |

| Melting Point | 135 °C | Not Applicable | [1][2][3] |

| 173 °C | Not Applicable | [4] | |

| 175 - 176 °C | Not Applicable | [5] | |

| Water Solubility | 2800 mg/L | 20 °C | [5] |

| 2.29 mg/mL (calculated) | Not Specified | [6] | |

| 0.139 mg/mL (calculated) | Not Specified | [6] | |

| Moderate (estimated) | Not Specified | [4] | |

| Solubility in Organic Solvents | Slightly Soluble | Chloroform | [1] |

| Slightly Soluble | DMSO | [1] | |

| Slightly Soluble | Methanol (B129727) | [1] |

It is important to note the variability in the reported melting points, which may be attributable to differences in the purity of the samples or the experimental methods employed. The solubility data includes both experimentally determined and calculated values, providing a comprehensive, albeit varied, profile.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of a solid organic compound like this compound. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (Capillary Method - OECD Guideline 102)

The melting point is determined as the temperature at which the substance transitions from a solid to a liquid state. The capillary method is a widely accepted technique.

Apparatus:

-

Melting point apparatus with a heated metal block or liquid bath.

-

Thermometer with appropriate range and precision.

-

Glass capillary tubes, sealed at one end.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-4 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated to a temperature about 10 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the completion of melting. The melting point is reported as this range.

Water Solubility Determination (Flask Method - OECD Guideline 105)

This method is suitable for substances with a solubility of 10 mg/L or higher and involves creating a saturated solution at a specific temperature.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge or filtration apparatus (e.g., with a membrane filter).

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of distilled water in a glass flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is allowed to stand at the test temperature to allow undissolved solid to settle. The supernatant is then separated from the solid phase by centrifugation or filtration, ensuring that the temperature is maintained.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable and validated analytical method.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/L) at the specified temperature.

Solubility in Organic Solvents

A qualitative or semi-quantitative determination of solubility in organic solvents like chloroform, DMSO, and methanol can be performed as follows:

Procedure:

-

A small, accurately weighed amount of this compound is placed in a test tube.

-

The solvent is added incrementally with constant agitation.

-

Observations are made regarding the dissolution of the solid. The solubility can be qualitatively described as soluble, slightly soluble, or insoluble based on the amount of solvent required to dissolve the solid. For a more quantitative measure, the process is continued until a saturated solution is formed, and the concentration is determined analytically.

Experimental Workflow

The logical progression for determining the physicochemical properties of this compound is outlined in the following diagram.

Caption: Workflow for determining the melting point and solubility of this compound.

References

Spectroscopic Profile of 2-Amino-4,6-dinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,6-dinitrotoluene (2-ADNT), a key metabolite of the widely used explosive 2,4,6-trinitrotoluene (B92697) (TNT). Understanding the spectral characteristics of 2-ADNT is crucial for its detection, characterization, and for studying its metabolic pathways and environmental fate. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that a complete, publicly available dataset for this compound is limited. Where specific experimental data could not be obtained, typical ranges for related nitroaromatic compounds are provided for reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| Data not available | - | - | Aromatic H | Expected in the aromatic region, downfield due to nitro groups. |

| Data not available | - | - | Aromatic H | Expected in the aromatic region, downfield due to nitro groups. |

| Data not available | - | - | NH₂ | Broad singlet, chemical shift can vary with solvent and concentration. |

| Data not available | - | - | CH₃ | Singlet, expected in the aliphatic region. |

Note: A ¹H NMR spectrum is available on SpectraBase, acquired on a 400 MHz instrument using Acetonitrile-D3 as the solvent.[1] Access to the full spectrum for detailed peak analysis requires a subscription.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| Data not available | C-NH₂ | Expected to be shifted upfield relative to other aromatic carbons. |

| Data not available | C-NO₂ | Expected to be shifted downfield. |

| Data not available | Aromatic C-H | Chemical shifts influenced by the positions of the amino and nitro groups. |

| Data not available | Aromatic C-CH₃ | |

| Data not available | CH₃ | Expected in the aliphatic region. |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1620 - 1580 | Medium-Strong | N-H bend |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1300 | Strong | Symmetric NO₂ stretch |

| 209 | - | Far-IR absorption[2] |

| 169 | - | Far-IR absorption[2] |

| 132 | - | Far-IR absorption[2] |

| 46 | - | Far-IR absorption[2] |

| 26 | - | Far-IR absorption[2] |

Note: Mid-IR data is based on typical values for aromatic amino and nitro compounds. The Far-IR data is from experimental measurements.[2]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 197 | - | [M]⁺ (Molecular Ion) |

| Data not available | - | Fragment ions |

Note: A GC-MS spectrum is available from Restek.[3] The molecular weight of this compound is 197.15 g/mol . Detailed fragmentation patterns require access to the spectral data.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Acetonitrile-d₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS (0.03% v/v) as an internal standard.

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr to remove any moisture.

-

Place a small amount of this compound (1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.

-

Grind the mixture to a very fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Solvent for sample introduction (e.g., methanol, acetonitrile)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct inlet probe.

Procedure (GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent compatible with the GC system.

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column where separation of components occurs based on their boiling points and interactions with the stationary phase.

-

-

MS Analysis:

-

As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting molecular ion and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the signaling pathways involved in the characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Interaction pathways in spectroscopic analysis of this compound.

References

The Role of 2-Amino-4,6-dinitrotoluene in Explosive Chemistry: A Technical Review

An In-depth Technical Guide for Researchers and Scientists

This whitepaper provides a comprehensive technical overview of 2-Amino-4,6-dinitrotoluene (2-ADNT), a compound of significant interest in the field of explosive chemistry. Primarily known as a principal degradation product and metabolite of 2,4,6-trinitrotoluene (B92697) (TNT), the role of 2-ADNT is multifaceted. This document explores its chemical properties, synthesis, and its position within the broader context of explosive materials, with a particular focus on its relationship with TNT. While 2-ADNT is classified as an explosive, it is generally considered to be less powerful and less sensitive than its parent compound, TNT.

Chemical and Physical Properties

This compound is a yellow, crystalline solid. Its chemical structure, featuring both amino and nitro groups attached to a toluene (B28343) backbone, dictates its chemical behavior and its role as an intermediate in the degradation of more complex nitroaromatic compounds. A summary of its key properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₇H₇N₃O₄ |

| Molar Mass | 197.15 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 174-176 °C |

| Density | 1.63 g/cm³ |

| CAS Number | 35572-78-2 |

Role in Explosive Chemistry

The primary role of 2-ADNT in explosive chemistry is as a transformation product of TNT. It is formed through the reduction of one of the nitro groups of TNT, a process that can occur through microbial action in contaminated soils and waters, or as a result of metabolic processes in organisms exposed to TNT.[1][2] While 2-ADNT is itself an energetic material, its explosive performance is generally considered to be lower than that of TNT. This is due to the presence of the amino group, which increases the hydrogen content and reduces the oxygen balance of the molecule, making it less efficient as an explosive.

Quantitative data on the specific explosive performance of 2-ADNT, such as detonation velocity and pressure, is not widely available in open literature, likely due to its secondary role compared to more common military and industrial explosives. For context, Table 2 provides a comparison of the explosive properties of TNT and the related compound, 2,4-Dinitrotoluene (DNT).

| Explosive | Detonation Velocity (m/s) | Test Density (g/cm³) |

| 2,4,6-Trinitrotoluene (TNT) | 6,900 | 1.60 |

| 2,4-Dinitrotoluene (DNT) | 6,700 | 1.52 |

| This compound (2-ADNT) | Data not readily available | - |

The lack of readily available data for 2-ADNT suggests that it is not typically used as a primary explosive. Its significance lies more in the environmental fate and toxicology of TNT, as well as in forensic analysis to detect the presence of TNT.

Synthesis of this compound

2-ADNT is most commonly synthesized in a laboratory setting through the selective reduction of 2,4,6-trinitrotoluene. Several methods have been developed to achieve this transformation.

Synthesis Workflow

The general workflow for the synthesis of 2-ADNT from TNT involves the selective reduction of one nitro group. This can be achieved using various reducing agents under controlled conditions. The following diagram illustrates a typical synthesis pathway.

References

A Preliminary Investigation of 2-Amino-4,6-dinitrotoluene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the isomers of 2-Amino-4,6-dinitrotoluene (2A-4,6-DNT), primarily focusing on this compound and its prominent isomer, 4-Amino-2,6-dinitrotoluene (4A-2,6-DNT). These compounds are significant as they are the primary microbial degradation and metabolic reduction products of the widely used explosive, 2,4,6-trinitrotoluene (B92697) (TNT).[1] This guide covers the synthesis, physicochemical properties, analytical separation techniques, and toxicological aspects of these isomers, with a focus on providing structured data and detailed experimental protocols.

Physicochemical Properties of Aminodinitrotoluene Isomers

A clear understanding of the physicochemical properties of these isomers is fundamental for their study, influencing their environmental fate, bioavailability, and interaction with biological systems. The following table summarizes key properties for this compound and 4-Amino-2,6-dinitrotoluene. Data for other isomers are sparse in publicly available literature.

| Property | This compound (2A-4,6-DNT) | 4-Amino-2,6-dinitrotoluene (4A-2,6-DNT) |

| CAS Number | 35572-78-2 | 19406-51-0 |

| Molecular Formula | C₇H₇N₃O₄ | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol | 197.15 g/mol |

| Melting Point | 173 °C[2] | 171 °C[1][3] |

| Boiling Point | 352 °C (predicted)[2] | 347 °C (predicted)[1] |

| Density | 1.52 g/mL (predicted)[2] | 1.52 g/mL[1] |

| Water Solubility | Moderately soluble (estimated)[2] | 7.12 x 10⁻³ mg/L at 25°C (predicted)[1] |

| pKa | Not available | 0.95[1] |

| Vapor Pressure | 4.6 x 10⁻⁶ mm Hg at 25°C (predicted)[2] | 8.01 x 10⁻⁶ mm Hg at 25°C (predicted)[1] |

Synthesis of this compound

The selective reduction of one nitro group of TNT is the most common route for the synthesis of this compound. Two detailed protocols are provided below.

Experimental Protocol: Selective Reduction with Hydrazine (B178648) Hydrate (B1144303)

This method allows for a highly selective one-step synthesis of this compound from TNT.

Materials:

-

2,4,6-Trinitrotoluene (TNT)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) or Iron(II) chloride (FeCl₂)

-

Charcoal

-

Hydrazine hydrate

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Prepare a mixture of TNT in methanol with a catalytic amount of FeCl₃ (or FeCl₂) and charcoal.

-

Dropwise, add a solution of hydrazine hydrate in methanol to the TNT mixture at a temperature of 18–20 °C over a period of 45 minutes.

-

Once the addition is complete, stir the reaction mixture and heat under reflux for 7 hours.

-

Filter the mixture through Silica Gel and wash the silica with methanol.

-

Combine the filtrates and evaporate in vacuo.

-

Dissolve the solid residue in methanol.

-

Upon cooling to 0–5 °C and with constant stirring, add concentrated HCl until precipitation of the product ceases.

-

Filter and dry the resulting this compound product.

Experimental Protocol: Reduction with Iron Powder in Acetic Acid

This protocol offers an alternative method for the synthesis of this compound.

Materials:

-

2,4,6-Trinitrotoluene (TNT)

-

Glacial acetic acid

-

Iron powder (400 mesh)

-

Water

Procedure:

-

Dissolve 1.0 gram of TNT in 22 ml of glacial acetic acid.

-

With vigorous stirring, add 0.82 g of iron powder in small portions over a period of two hours. A red suspension will form.

-

Dilute the reaction mixture to 50 ml with water, which will result in the formation of a bright yellow precipitate.

-

Filter the precipitate to obtain this compound. The product is often of sufficient purity for subsequent use without recrystallization.

Analytical Methods for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of aminodinitrotoluene isomers.

Experimental Protocol: HPLC Separation using a Diol Column

This method provides a rapid and sensitive separation of TNT and its aminodinitrotoluene byproducts.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Diol column (e.g., Inertsil diol, 4.6 mm × 150 mm, 3 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile (B52724)

-

Standards of this compound and 4-Amino-2,6-dinitrotoluene

Procedure:

-

Sample Preparation: For environmental samples, a common procedure involves spiking the sample with a standard solution, followed by extraction with acetonitrile. The extract is then filtered through a 0.2 µm membrane filter before injection. For biological samples, protein precipitation followed by extraction is typically required.

-

Chromatographic Conditions:

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

-

Flow Rate: Approximately 0.8 - 1.0 mL/min (to be optimized)

-

Gradient Elution: A typical gradient would start with a high percentage of water (e.g., 90%) and gradually increase the percentage of acetonitrile to elute the more nonpolar compounds. A starting point could be a linear gradient from 10% to 100% acetonitrile over 10-15 minutes. The column should be re-equilibrated to the initial conditions between runs.

-

-

Data Analysis: Identify and quantify the isomers by comparing their retention times and peak areas with those of the analytical standards.

Biological Activity and Toxicology

The aminodinitrotoluene isomers are known to be toxic, though generally less so than their parent compound, TNT.[4] Their toxicity is linked to their metabolic activation.

Summary of Toxicological Data

The following table presents a summary of available quantitative toxicological data for this compound.

| Metric | Species | Route of Exposure | Value | Reference |

| LD50 (male) | Western fence lizard | Oral | 1406 mg/kg | [5] |

| LD50 (female) | Western fence lizard | Oral | 1867 mg/kg | [5] |

| NOAEL | Western fence lizard | Oral (60-day) | 5 mg/kg-d | [5] |

| LOAEL | Western fence lizard | Oral (60-day) | 15 mg/kg-d | [5] |

Experimental Protocols for Toxicological Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells to be tested (e.g., HepG2 human liver cancer cell line)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water)

-

Test compounds (this compound isomers)

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the aminodinitrotoluene isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.

-

Carefully remove the medium without disturbing the cells.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

-

Cover the plate with foil and agitate on an orbital shaker for 15 minutes.

-

Read the absorbance at 590 nm with a reference wavelength of 620 nm. Cell viability is expressed as a percentage of the untreated control.

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Materials:

-

Cells treated with aminodinitrotoluene isomers

-

Microscope slides

-

Low-melting-point agarose (B213101)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.

-

Place the slides in an electrophoresis tank filled with alkaline buffer for approximately 20-40 minutes to allow DNA to unwind.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a suitable fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Signaling Pathways in Aminodinitrotoluene Toxicity

The toxicity of nitroaromatic compounds, including the metabolites of TNT, is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, including apoptosis.[6][7]

ROS-Mediated Apoptotic Pathway

The metabolic activation of aminodinitrotoluenes can lead to the production of ROS. An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular components and the induction of apoptosis through various pathways, including the mitochondrial and endoplasmic reticulum stress pathways.

Caption: ROS-mediated apoptosis induced by this compound isomers.

Experimental Workflow for Investigating ROS-Mediated Toxicity

A logical workflow is essential for systematically investigating the role of ROS in the toxicity of aminodinitrotoluene isomers.

Caption: Experimental workflow for studying ROS-mediated toxicity.

Conclusion

This technical guide provides a foundational overview of the key aspects of this compound and its isomers, with a focus on providing actionable experimental protocols and structured data. The information presented highlights the importance of these compounds as metabolites of TNT and underscores their biological activity, which is largely mediated by the induction of oxidative stress. Further research is warranted to fully elucidate the toxicological profiles of a wider range of aminodinitrotoluene isomers and to develop a more comprehensive understanding of their mechanisms of action. This will be crucial for assessing their environmental and human health risks and for potential applications in bioremediation and drug development.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. echemi.com [echemi.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 6. Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Amino-4,6-dinitrotoluene (2-A-4,6-DNT)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-Amino-4,6-dinitrotoluene (2-A-4,6-DNT), a key degradation product of the explosive 2,4,6-trinitrotoluene (B92697) (TNT). The following protocols are designed to offer robust and reliable analytical procedures for various matrices, including environmental samples.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods detailed in these notes. This allows for a direct comparison of the key analytical figures of merit for each technique.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery |

| HPLC-UV | Water | 0.84 µg/L[1] | 2.80 µg/L[1] | 10 - 1000 µg/L[1] | 95-98%[1] |

| Soil | ~5 µg/kg | Not Specified | Not Specified | Not Specified | |

| GC-MS | Soil | Not Specified | Not Specified | Not Specified | Not Specified |

| Electrochemical Sensing | Aqueous Solution | 1.05 x 10⁻¹² M | Not Specified | 1.0 x 10⁻¹¹ M - 1.0 x 10⁻⁴ M[2] | Not Specified |

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is based on the principles of EPA Method 8330B for the analysis of nitroaromatics and nitramines.[3] It is suitable for the determination of 2-A-4,6-DNT in water and soil samples.

1.1. Sample Preparation

1.1.1. Water Samples (Low Concentration)

-

To 1 liter of water sample, add 200 g of sodium chloride and dissolve.

-

Extract the salted water sample with three 50 mL aliquots of acetonitrile (B52724) in a separatory funnel.

-

Combine the acetonitrile extracts and pass them through anhydrous sodium sulfate (B86663) to remove residual water.

-

Concentrate the extract to 1 mL using a gentle stream of nitrogen.

-

Filter the final extract through a 0.45 µm PTFE filter prior to HPLC analysis.

1.1.2. Soil and Sediment Samples

-

Homogenize the soil or sediment sample to ensure uniformity.

-

Weigh 2 g of the homogenized sample into a vial.

-

Add 10 mL of acetonitrile to the vial.

-

Extract the sample by sonicating in an ultrasonic bath for 18 hours.

-

Allow the soil/sediment to settle.

-

Take a 5 mL aliquot of the acetonitrile extract and mix it with 5 mL of a calcium chloride solution.

-

Filter the final solution through a 0.45 µm PTFE filter before HPLC analysis.[4]

1.2. HPLC-UV Instrumentation and Conditions

-

HPLC System: Agilent 1290 Infinity LC system or equivalent.

-

Column: Diol functionalized column or a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]

-

Mobile Phase: Isocratic elution with 50:50 (v/v) methanol/water.[5] Alternatively, a gradient elution with water and acetonitrile can be used.[1]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 100 µL.

-

Column Temperature: 30 °C.

-

UV Detector Wavelength: 254 nm.

1.3. Calibration

-

Prepare a stock standard solution of 2-A-4,6-DNT in acetonitrile.

-

Prepare a series of working standards by diluting the stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 10, 50, 100, 500, 1000 µg/L).[1]

-

Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

1.4. Analysis

-

Inject the prepared sample extracts into the HPLC system.

-

Identify the 2-A-4,6-DNT peak based on its retention time compared to the standards.

-

Quantify the concentration of 2-A-4,6-DNT in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the confirmation and quantification of 2-A-4,6-DNT, particularly in complex matrices. While less common than HPLC for this specific analyte due to potential thermal degradation, it can be employed with careful optimization.

2.1. Sample Preparation

The sample preparation for GC-MS analysis is similar to that for HPLC-UV, involving solvent extraction. However, derivatization may be necessary to improve the volatility and thermal stability of 2-A-4,6-DNT.

-

Follow the soil and sediment extraction protocol as described in section 1.1.2.

-

After obtaining the final extract, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable derivatization agent (e.g., BSTFA with 1% TMCS).

-

Heat the mixture at 70°C for 30 minutes to complete the derivatization.

-

Cool the sample to room temperature before GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

MS System: Agilent 5977B MSD or equivalent.

-

Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-350.

2.3. Calibration

Prepare calibration standards of derivatized 2-A-4,6-DNT in the same manner as the samples and analyze them to generate a calibration curve.

2.4. Analysis

-

Inject the derivatized sample extract into the GC-MS system.

-

Identify the derivatized 2-A-4,6-DNT peak based on its retention time and mass spectrum.

-

Quantify the concentration using the calibration curve.

Electrochemical Sensing

Electrochemical methods offer a rapid and sensitive approach for the detection of 2-A-4,6-DNT, often with the potential for in-field applications. This protocol outlines a general procedure using square wave voltammetry.

3.1. Electrode Preparation

-

A glassy carbon electrode (GCE) is typically used as the working electrode.

-

Polish the GCE surface with alumina (B75360) slurry on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and ethanol.

-

Allow the electrode to dry completely before use.

-

Modification of the electrode surface with nanomaterials (e.g., gold nanoparticles) can enhance sensitivity.

3.2. Electrochemical Measurement

-

Electrochemical Analyzer: A potentiostat capable of performing square wave voltammetry.

-

Three-Electrode System:

-

Working Electrode: Glassy Carbon Electrode (GCE).

-

Reference Electrode: Ag/AgCl.

-

Counter Electrode: Platinum wire.

-

-

Electrolyte: A suitable supporting electrolyte, such as a phosphate (B84403) buffer solution (pH 7).

-

Sample Preparation:

-

For water samples, they can often be analyzed directly after filtration.

-

For soil samples, an extraction into the supporting electrolyte is required.

-

3.3. Protocol

-